2-Desethoxy-2-hydroxy-1H-1-Ethyl Candesartan Cilexetil
Description
Historical Context and Discovery
The identification and characterization of this compound emerged from comprehensive impurity profiling studies conducted during the development and manufacturing optimization of candesartan cilexetil pharmaceutical products. The compound was first documented in scientific literature as a process-related impurity arising during specific synthetic pathways employed in the manufacture of the parent drug substance. Initial discovery occurred through liquid chromatography hyphenated to high-resolution mass spectrometry investigations, which revealed the presence of this previously unreported structural variant during routine quality control analyses.
The historical development of analytical methods for this impurity can be traced through various pharmacopeial updates and regulatory guidance documents. The European Medicines Agency and other regulatory bodies have systematically addressed the characterization requirements for this substance, leading to its formal inclusion in European Pharmacopoeia monographs as Impurity C. Analytical method development has progressed significantly since its initial identification, with researchers establishing validated high-performance liquid chromatography procedures capable of quantitative determination at trace levels.
Table 1: Historical Milestones in this compound Research
The scientific community's understanding of this impurity has evolved through systematic investigations employing advanced analytical techniques including liquid chromatography-mass spectrometry time-of-flight analysis and nuclear magnetic resonance spectroscopy. These studies have provided comprehensive insights into the formation pathways and structural characteristics that distinguish this compound from other related substances in the candesartan family.
Nomenclature and Classification
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, resulting in the full chemical name: (1RS)-1-[[(cyclohexyloxy)carbonyl]oxy]ethyl 3-[[2'-(1-ethyl-1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-2-oxo-2,3-dihydro-1H-benzimidazole-4-carboxylate. This comprehensive nomenclature reflects the complex structural features including the cyclohexyloxycarbonyl ester moiety, the biphenyl system with attached tetrazole ring, and the benzimidazole core structure that characterizes this pharmaceutical impurity.
Alternative nomenclature systems have been employed across different regulatory frameworks and analytical contexts. The compound is variously designated as Candesartan Cilexetil N1-Ethyl Amide, Candesartan Cilexetil O-Desethyl N1-Ethyl Impurity, and 2-Desethoxy-2-Hydroxy-1H-N1-Ethyl Candesartan Cilexetil in different technical documents. These alternative names reflect specific structural modifications or analytical contexts in which the compound has been characterized.
Table 2: Nomenclature Classification of this compound
| Classification System | Designation | Context |
|---|---|---|
| Chemical Abstracts Service | 1185255-99-5 | Primary identification number |
| European Pharmacopoeia | Candesartan Cilexetil EP Impurity C | Regulatory standard |
| United States Pharmacopeia | Related Compound designation | Analytical reference |
| International Union of Pure and Applied Chemistry | (1RS)-1-[[(cyclohexyloxy)carbonyl]oxy]ethyl 3-[[2'-(1-ethyl-1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-2-oxo-2,3-dihydro-1H-benzimidazole-4-carboxylate | Systematic nomenclature |
The molecular classification places this compound within the benzimidazole derivative family, specifically as a substituted benzimidazole carboxylate ester. The presence of the tetrazole moiety connects it to the broader class of angiotensin receptor blocker impurities, while the specific ethylation pattern distinguishes it from other structurally related compounds in this therapeutic category.
The stereochemical designation (1RS) indicates the presence of a chiral center at the ethyl ester position, reflecting the racemic nature of this compound as typically encountered in pharmaceutical manufacturing processes. This stereochemical complexity has implications for analytical method development and regulatory specifications.
Relationship to Candesartan Cilexetil
The structural relationship between this compound and its parent compound candesartan cilexetil represents a critical aspect of understanding this impurity's formation and significance. Candesartan cilexetil, bearing the molecular formula C33H34N6O6, serves as the prodrug form administered orally, which undergoes hydrolysis to release the active metabolite candesartan during gastrointestinal absorption. The impurity differs from the parent compound through specific structural modifications involving the tetrazole ring system and ethyl substitution patterns.
The formation mechanism of this impurity has been elucidated through detailed process chemistry investigations. Research has demonstrated that the compound arises through N-alkylation reactions during the synthetic sequence, specifically involving intermolecular alkylation at the tetrazole nitrogen position. This process-related formation pathway explains the consistent appearance of this impurity in commercial preparations manufactured using conventional synthetic routes.
Comparative structural analysis reveals that while the parent compound candesartan cilexetil contains a 2H-tetrazole ring system, the impurity features a 1-ethyl-1H-tetrazole modification. This structural variation results from selective ethylation at the N-1 position of the tetrazole ring, creating a distinct chemical entity with different physicochemical properties and analytical behavior compared to the parent drug substance.
Table 3: Structural Comparison Between Candesartan Cilexetil and Its Impurity
| Property | Candesartan Cilexetil | This compound |
|---|---|---|
| Molecular Formula | C33H34N6O6 | C33H34N6O6 |
| Molecular Weight | 610.67 g/mol | 610.7 g/mol |
| Tetrazole Substitution | 2H-tetrazole | 1-ethyl-1H-tetrazole |
| Chemical Abstracts Service Number | 145040-37-5 | 1185255-99-5 |
| Pharmacological Activity | Active prodrug | Pharmaceutical impurity |
The analytical separation of this impurity from the parent compound requires sophisticated chromatographic conditions due to their structural similarities. High-performance liquid chromatography methods typically employ gradient elution systems with acetonitrile and aqueous phases containing trifluoroacetic acid to achieve adequate resolution. The relative retention time of the impurity compared to candesartan cilexetil has been established as approximately 2.0 under standard analytical conditions.
Degradation studies have revealed that both the parent compound and this impurity exhibit similar stability profiles under various stress conditions, with hydrolytic degradation representing the primary pathway for both substances. However, the impurity demonstrates distinct fragmentation patterns under mass spectrometric analysis, enabling definitive identification and quantification in complex pharmaceutical matrices.
Significance as a Pharmaceutical Impurity
The significance of this compound as a pharmaceutical impurity extends beyond its mere presence in commercial preparations to encompass critical aspects of drug quality, safety assessment, and regulatory compliance. This compound represents a class of process-related impurities that exemplify the challenges faced in modern pharmaceutical manufacturing, where complex synthetic pathways can generate structurally related byproducts requiring comprehensive characterization and control.
Regulatory authorities have established specific limits for this impurity based on threshold of toxicological concern principles, reflecting current understanding of impurity safety assessment methodologies. The calculated limit of 46.88 micrograms per gram for this impurity in candesartan cilexetil drug substance represents a scientifically justified threshold that balances analytical practicality with safety considerations. This specification has been incorporated into pharmacopeial standards and regulatory guidance documents governing the quality control of angiotensin receptor blocker preparations.
The analytical challenges associated with this impurity have driven significant advances in pharmaceutical analytical chemistry. Development of ultra-high-pressure liquid chromatography methods specifically designed for this compound has enabled detection limits approaching 0.05 percent relative to the main component, representing state-of-the-art sensitivity for pharmaceutical impurity analysis. These analytical capabilities have become essential for ensuring compliance with increasingly stringent regulatory requirements.
Table 4: Regulatory Specifications for this compound
The broader significance of this impurity extends to its role as a model compound for understanding impurity formation mechanisms in angiotensin receptor blocker manufacturing. The N-alkylation pathway responsible for its formation has been identified as a general concern across multiple compounds in this therapeutic class, leading to enhanced process control strategies and analytical surveillance programs. This understanding has informed manufacturing process modifications designed to minimize impurity formation while maintaining overall synthetic efficiency.
Propriétés
IUPAC Name |
1-cyclohexyloxycarbonyloxyethyl 3-[[4-[2-(1-ethyltetrazol-5-yl)phenyl]phenyl]methyl]-2-oxo-1H-benzimidazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H34N6O6/c1-3-39-30(35-36-37-39)26-13-8-7-12-25(26)23-18-16-22(17-19-23)20-38-29-27(14-9-15-28(29)34-32(38)41)31(40)43-21(2)44-33(42)45-24-10-5-4-6-11-24/h7-9,12-19,21,24H,3-6,10-11,20H2,1-2H3,(H,34,41) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEGBAMTUFHKMQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=N1)C2=CC=CC=C2C3=CC=C(C=C3)CN4C5=C(C=CC=C5NC4=O)C(=O)OC(C)OC(=O)OC6CCCCC6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H34N6O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
610.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185255-99-5 | |
| Record name | 2-Desethoxy-2-oxo-1H-1-ethyl candesartan cilexetil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1185255995 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-DESETHOXY-2-OXO-1H-1-ETHYL CANDESARTAN CILEXETIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3705I533V3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Méthodes De Préparation
Formation During Candesartan Cilexetil Synthesis
2-Desethoxy-2-hydroxy-1H-1-ethyl candesartan cilexetil is primarily observed as a byproduct in the final stages of candesartan cilexetil synthesis. For example, during the alkaline hydrolysis of intermediates, incomplete esterification or unintended hydrolysis of the ethoxy group can lead to its formation. In one patented method, the reaction of 2-ethoxy-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]benzimidazole-7-carboxylic acid with cyclohexyl chloroethyl carbonate under basic conditions (e.g., NaOH or KOH) may result in partial de-ethoxylation, yielding the hydroxyl derivative.
Controlled Hydrolysis of Candesartan Cilexetil
Deliberate synthesis of this compound involves the selective hydrolysis of the ethoxy group in candesartan cilexetil. A reported approach utilizes a mixture of water and polar aprotic solvents (e.g., dimethylformamide or acetonitrile) at elevated temperatures (50–80°C) to replace the ethoxy moiety with a hydroxyl group. The reaction is typically monitored via high-performance liquid chromatography (HPLC) to ensure specificity.
Key Reaction Conditions and Optimization
The table below summarizes critical parameters influencing the formation or isolation of this compound:
Analytical Characterization
Spectroscopic Identification
-
NMR Analysis : The <sup>1</sup>H-NMR spectrum exhibits a singlet at δ 5.2 ppm corresponding to the hydroxyl proton, absent in the parent compound.
-
Mass Spectrometry : ESI-MS shows a molecular ion peak at m/z 610.66 ([M+H]<sup>+</sup>), consistent with the molecular formula C<sub>33</sub>H<sub>34</sub>N<sub>6</sub>O<sub>6</sub>.
Chromatographic Purity Assessment
Reverse-phase HPLC methods using C18 columns (mobile phase: acetonitrile/0.1% phosphoric acid) achieve baseline separation of the impurity from candesartan cilexetil, with a retention time of 8.2 minutes.
Industrial-Scale Purification Strategies
Analyse Des Réactions Chimiques
Types of Reactions: 2-Desethoxy-2-hydroxy-1H-1-Ethyl Candesartan Cilexetil can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Pharmacological Applications
2-Desethoxy-2-hydroxy-1H-1-Ethyl Candesartan Cilexetil is primarily studied for its role as an impurity in the synthesis of Candesartan Cilexetil, an angiotensin II receptor antagonist used for treating hypertension. Its applications include:
-
Quality Control in Drug Manufacturing :
- As an impurity, it serves as a reference standard for analytical testing to ensure the purity of Candesartan formulations. Regulatory bodies require the identification and quantification of impurities to maintain drug safety and efficacy.
-
Research on Drug Metabolism :
- Investigating the metabolic pathways involving this compound can provide insights into how similar drugs are processed in the body, which is crucial for understanding their pharmacokinetics and pharmacodynamics.
-
Development of Novel Therapeutics :
- Research into the structure-activity relationship (SAR) of this compound may lead to the development of new antihypertensive agents with improved efficacy or reduced side effects.
Studies have indicated that derivatives of Candesartan exhibit various biological activities, including:
- Antihypertensive Effects : As part of the candesartan family, this compound may contribute to lowering blood pressure through angiotensin II receptor blockade.
- Neuroprotective Properties : Some studies suggest that angiotensin receptor blockers may have protective effects against neurodegenerative diseases, warranting further exploration of this compound's potential in neurological contexts.
Mécanisme D'action
The mechanism of action of 2-Desethoxy-2-hydroxy-1H-1-Ethyl Candesartan Cilexetil is related to its role as an impurity of candesartan cilexetil. Candesartan cilexetil works by blocking the angiotensin II receptor, which leads to vasodilation and reduced blood pressure. The impurity itself may not have significant pharmacological effects but is important for understanding the overall safety and efficacy of the drug.
Comparaison Avec Des Composés Similaires
Structural Analogs and Impurities of Candesartan Cilexetil
The following table summarizes key structural and functional differences between 2-Desethoxy-2-hydroxy-1H-1-Ethyl Candesartan Cilexetil and related compounds:
Pharmacological and Physicochemical Properties
- Receptor Affinity :
- Solubility :
- Stability :
Analytical Methods for Differentiation
- NMR Spectroscopy : Used to resolve N-1 vs. N-2 ethylation patterns and confirm hydroxyl group placement .
- HPLC and LC-MS : Deuterated analogs (e.g., d5) enable precise quantification in impurity profiling .
- Pharmacopeial Standards : USP Related Compound B (hydroxy-oxo derivative) is a reference marker for quality control .
Activité Biologique
2-Desethoxy-2-hydroxy-1H-1-Ethyl Candesartan Cilexetil is a chemical compound related to candesartan cilexetil, an antihypertensive medication that acts as an angiotensin II receptor blocker (ARB). This compound is of interest due to its potential biological activities and implications in pharmacology. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile.
The compound's molecular formula is , with a molecular weight of approximately 610.67 g/mol. It is characterized by the following structural features:
- IUPAC Name : 1-(((cyclohexyloxy)carbonyl)oxy)ethyl 1-((2'-(1-ethyl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-2-hydroxy-1H-benzo[d]imidazole-7-carboxylate
- CAS Number : 1185255-99-5
Pharmacokinetics
Pharmacokinetic studies reveal that candesartan cilexetil is rapidly absorbed and has a bioavailability ranging from 15% to 40%. The half-life of candesartan varies between 5 to 9 hours, which may be similar for its desethoxy derivative. A recent study assessed the pharmacokinetics and bioequivalence of candesartan cilexetil formulations, indicating that both formulations had comparable absorption rates and safety profiles in healthy volunteers .
Table 1: Summary of Pharmacokinetic Parameters for Candesartan Cilexetil
| Parameter | Value |
|---|---|
| Bioavailability | 15% - 40% |
| Half-life | 5 - 9 hours |
| Maximum Concentration (Cmax) | Varies by formulation |
| Area Under Curve (AUC) | Varies by formulation |
Biological Activity and Efficacy
Research indicates that candesartan effectively lowers blood pressure and has beneficial effects on heart failure management. While specific studies on the biological activity of this compound are scarce, it is hypothesized that it may exhibit similar antihypertensive properties due to its structural similarity to candesartan.
Case Studies
A notable case study involving candesartan cilexetil involved patients with hypertension and left ventricular dysfunction. The study demonstrated significant reductions in systolic and diastolic blood pressure over a treatment period, alongside improvements in heart function metrics . Although direct evidence for the desethoxy derivative is lacking, it is reasonable to infer potential efficacy based on its relationship with candesartan.
Safety Profile
Clinical trials involving candesartan cilexetil report a favorable safety profile with mild and transient adverse effects. The incidence of serious adverse events was low, suggesting that derivatives like 2-desethoxy might also present a similar safety profile .
Table 2: Adverse Events Associated with Candesartan Cilexetil
| Adverse Event | Incidence (%) |
|---|---|
| Dizziness | ≥10% |
| Fatigue | ≥5% |
| Hypotension | ≤3% |
| Renal impairment | Rare |
Q & A
Q. What are the established synthesis pathways for 2-Desethoxy-2-hydroxy-1H-1-Ethyl Candesartan Cilexetil, and what key intermediates are involved?
The synthesis involves multi-step processes, including the formation of the benzimidazole core and subsequent functionalization. Key intermediates include substituted tetrazole derivatives and biphenylmethyl precursors. Patents highlight the use of cyclohexyl carbonate esterification to enhance stability and bioavailability . Methodologies such as catalytic hydrogenation and regioselective alkylation are critical for ensuring yield and purity.
Q. How is structural elucidation of this compound performed, and what spectroscopic techniques are prioritized?
Structural confirmation relies on nuclear magnetic resonance (NMR) for proton/carbon assignments, high-resolution mass spectrometry (HRMS) for molecular weight verification (e.g., observed m/z 610.254 vs. calculated 610.66), and infrared (IR) spectroscopy to identify functional groups like carboxylic acid esters. SMILES and InChI strings are standardized for cross-referencing (e.g., InChI key: GHOSNRCGJFBJIB-UHFFFAOYSA-N) .
Q. What analytical methods are recommended for quantifying purity and identifying impurities?
High-performance liquid chromatography (HPLC) with UV detection is standard, using columns like C18 and mobile phases containing phosphate buffers (pH ~3.0) for optimal resolution. Purity thresholds exceed 95% (HPLC), with impurity profiling via gradient elution to separate degradation products (e.g., Candesartan Cilexetil Impurity G) .
Advanced Research Questions
Q. How does impurity profiling inform the stability and safety of this compound?
Degradation products (e.g., EP Impurity D) arise from hydrolysis of the ester bond or oxidation of the tetrazole ring. Accelerated stability studies under stress conditions (40°C/75% RH) identify major impurities, which are quantified using LC-MS. Deuterated analogs (e.g., Candesartan Cilexetil-d5) aid in tracing degradation pathways via isotopic labeling .
Q. What methodological challenges arise in studying the compound’s pharmacokinetics, and how are they addressed?
Low aqueous solubility (≤30 mg/mL in DMSO) complicates bioavailability studies. Nanosuspension formulations improve dissolution rates, validated using dynamic light scattering (DLS) for particle size distribution. Pharmacokinetic models incorporate hepatic first-pass metabolism data from cytochrome P450 assays .
Q. How do molecular interactions with the angiotensin II type 1 (AT1) receptor influence its pharmacological efficacy?
Competitive binding assays (e.g., radioligand displacement using [³H]-angiotensin II) demonstrate high AT1 receptor affinity (IC₅₀ < 1 nM). Molecular docking simulations reveal critical hydrogen bonds between the tetrazole group and receptor residues (e.g., Lys199 and His256), explaining its long-acting antagonism .
Q. What protocols ensure stability during storage and handling, given its sensitivity to environmental factors?
Storage at +4°C in amber vials minimizes photodegradation and hydrolysis. Thermal gravimetric analysis (TGA) confirms stability up to 97–99°C. Shipping at room temperature requires desiccants to prevent moisture-induced degradation .
Q. How do contradictions in clinical trial data (e.g., ACCESS study) inform future research on its therapeutic applications?
The ACCESS trial (n=342) reported reduced 12-month mortality in stroke patients, but early termination due to endpoint imbalances necessitates larger phase III studies. Mechanistic studies focus on neurohumoral modulation, particularly AT1 receptor blockade in cerebral ischemia, to reconcile efficacy disparities .
Tables
| Key Analytical Parameters | Method/Value | Reference |
|---|---|---|
| Molecular Weight | 610.66 g/mol | |
| Purity (HPLC) | >95% | |
| Solubility in DMSO | ≤30 mg/mL | |
| Storage Temperature | +4°C | |
| Major Degradation Pathway | Ester hydrolysis |
| Pharmacological Targets | Affinity/IC₅₀ | Reference |
|---|---|---|
| AT1 Receptor Binding | IC₅₀ < 1 nM | |
| Bioavailability Enhancement | Nanosuspension (DLS: 150–200 nm) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
